Decyl alpha-D-glucopyranoside

Description

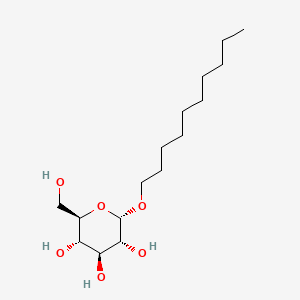

Decyl alpha-D-glucopyranoside is a biochemical reagent utilized as a biological material or organic compound in life science research. chemsrc.com Its structure, featuring a hydrophilic glucose head and a hydrophobic decyl tail, imparts valuable surfactant properties that are harnessed in numerous experimental contexts.

Alkyl glucosides, as a class of compounds, are of considerable interest in scientific research due to their unique properties. cdnsciencepub.com They are synthesized from renewable resources like glucose (from starch) and fatty alcohols (from vegetable oils), making them an environmentally conscious choice in many applications. e-bookshelf.de Their high stability, particularly against oxidation and hydrolysis in alkaline conditions, is a valuable characteristic for various scientific applications. brillachem.com

The versatility of alkyl glucosides extends to their use in the solubilization of lipids and proteins, even below their critical micelle concentrations (CMC), which is a key technique in membrane research and the reconstitution of enzymes. cir-safety.org Furthermore, their ability to form micelles and vesicles is leveraged in the development of drug delivery systems. mdpi.com The study of their physicochemical properties, such as apparent molal volumes and their influence on the solubility of other substances, provides insights into hydrophobic interactions in aqueous solutions. cdnsciencepub.com

This compound, along with its beta-anomer, is a nonionic surfactant frequently employed in biochemical and molecular biology research. medchemexpress.com A primary application lies in the study of membrane proteins, which are notoriously difficult to work with due to their hydrophobic nature. Decyl glucoside aids in the extraction, purification, and structural analysis of these vital cellular components. medchemexpress.com In fact, the successful crystallization of membrane proteins like porin and bacteriorhodopsin in the presence of a related alkyl glucoside, octyl β-D-glucopyranoside, was a landmark achievement that led to a Nobel Prize in Chemistry. brillachem.com

Beyond membrane protein research, this compound serves as a valuable tool in organic synthesis. It can be used as a phase transfer catalyst, facilitating reactions between substances that are not soluble in the same solvent. medchemexpress.com It is also a building block in glycobiology research for the synthesis of more complex oligosaccharides and other saccharides. cymitquimica.commedchemexpress.com

Current and future research on this compound is multifaceted. A significant area of investigation involves optimizing its synthesis. While Fischer glycosylation has been a long-standing method, researchers are exploring more efficient and environmentally friendly techniques, such as microwave-assisted solvent-free synthesis and the use of zeolite catalysts for direct glucosidation. mdpi.comtandfonline.com These methods aim to improve yields and stereoselectivity, favoring the production of either the alpha or beta anomer as needed. tandfonline.comresearchgate.net

Another key research objective is the detailed characterization of its physicochemical properties. This includes determining its crystal structure, understanding its behavior in solution, and investigating its micelle-forming properties. cdnsciencepub.comacs.org These fundamental studies are crucial for predicting and controlling its behavior in various applications. For instance, understanding the critical micelle concentration (CMC) is essential for its effective use in solubilizing membrane proteins. mdpi.com

Furthermore, research is ongoing to explore new applications. For example, its potential as a stabilizer in nanosuspensions for dermal delivery is being investigated. cir-safety.org The immunomodulatory activities of synthetic decyl glycosides are also being screened, with some showing potential as immunostimulators or immunosuppressors. researchgate.net

Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₆H₃₂O₆ | cymitquimica.comnih.gov |

| Molecular Weight | 320.42 g/mol | cymitquimica.comnih.gov |

| CAS Number | 29781-81-5 | cymitquimica.comnih.gov |

| Appearance | White to off-white powder | chemicalbook.com |

| Purity | Min. 95% | cymitquimica.com |

Interactive Data Table: Comparison of Alkyl Glucosides in Research Below is a sortable and searchable table comparing this compound with other commonly used alkyl glucosides in biochemical research.

| Compound Name | Abbreviation | Alkyl Chain Length | Primary Research Applications | Reference |

| Octyl β-D-glucopyranoside | OG | 8 | Membrane protein crystallization, solubilization | brillachem.commdpi.com |

| Nonyl β-D-glucopyranoside | NG | 9 | Membrane protein studies, particularly intramembrane proteases | mdpi.comgoogle.com |

| This compound | 10 | Membrane protein research, organic synthesis, glycobiology | medchemexpress.comcymitquimica.com | |

| Decyl β-D-maltopyranoside | DM | 10 | Membrane protein purification and crystallization | mdpi.comavantiresearch.com |

| Dodecyl β-D-maltopyranoside | DDM | 12 | Most commonly used detergent for membrane protein purification and crystallization | mdpi.comresearchgate.net |

Structure

3D Structure

Properties

IUPAC Name |

(2S,3R,4S,5S,6R)-2-decoxy-6-(hydroxymethyl)oxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H32O6/c1-2-3-4-5-6-7-8-9-10-21-16-15(20)14(19)13(18)12(11-17)22-16/h12-20H,2-11H2,1H3/t12-,13-,14+,15-,16+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDRSMPFHFNXQRB-LJIZCISZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCOC1C(C(C(C(O1)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCO[C@@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H32O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1044641 | |

| Record name | Decyl alpha-D-Glucopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1044641 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

320.42 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

29781-81-5 | |

| Record name | Decyl α-D-glucopyranoside | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=29781-81-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Decyl glucoside, alpha- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029781815 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Decyl alpha-D-Glucopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1044641 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Decyl α-D-glucopyranoside | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.045.300 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DECYL GLUCOSIDE, .ALPHA.- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/47YY6O286H | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies for Decyl Alpha D Glucopyranoside and Analogues

Glycosylation Reaction Pathways in Decyl alpha-D-glucopyranoside Synthesis

The formation of the glycosidic bond in this compound can be accomplished through several distinct reaction pathways, each with its own set of catalysts, conditions, and outcomes regarding yield and stereoselectivity.

Acid-Catalyzed Glycosylation Approaches

Acid-catalyzed glycosylation, particularly the Fischer glycosidation method, represents a foundational and widely used approach for the synthesis of alkyl glycosides, including decyl glucoside. nih.govbrillachem.comtaylorfrancis.combrillachem.com This method typically involves the reaction of a monosaccharide like D-glucose with an excess of an alcohol, in this case, decanol (B1663958), in the presence of a strong acid catalyst. nih.govtaylorfrancis.com The acid facilitates the formation of an oxocarbenium ion intermediate, which is then attacked by the alcohol to form the glycoside. numberanalytics.com To drive the reaction equilibrium towards the product, the water formed as a byproduct must be removed, often by distillation. brillachem.combrillachem.com

Commonly used acid catalysts include sulfuric acid and hydrochloric acid. nih.govtaylorfrancis.com For instance, a study utilized sulfuric acid as the catalyst for the Fischer glycosylation of D-glucose in decanol. nih.gov In a different approach, ammonium (B1175870) chloride has been employed as a catalyst for the glycosylation of unprotected monosaccharides with various alcohols under solvent-free conditions, yielding the desired alkyl glycoside. researchgate.net The reaction with decanol and D-glucose using ammonium chloride at 90°C for 6 hours resulted in a 72% yield, with a preference for the α-anomer (α:β ratio of 2.7:1). researchgate.net

The Fischer glycosidation process can be performed directly, known as the slurry process or glucose feed technique, or as a two-step transglycosidation via an intermediate like butyl polyglucoside. brillachem.combrillachem.com The direct method is often favored for its simplicity and lower capital expenditure. brillachem.combrillachem.com However, a significant challenge in Fischer glycosylation is the poor miscibility of the polar glucose and the nonpolar fatty alcohol, which can lead to the formation of undesirable polyglucosides. brillachem.combrillachem.com

Variations of acid-catalyzed methods include the Koenigs-Knorr reaction and the Helferich modification. The Koenigs-Knorr reaction involves the use of a glycosyl halide (e.g., acetobromoglucose) and an alcohol in the presence of a promoter, originally silver carbonate. numberanalytics.comwikipedia.org The Helferich method is a modification that often employs mercury salts as promoters for the reaction between a glycosyl halide and an alcohol. wikipedia.org Another definition of the Helferich method involves the use of a glycosyl acetate (B1210297) as the donor with a Lewis acid promoter. nih.govwikipedia.org These methods offer alternative routes to glycoside synthesis, often with improved stereoselectivity. For example, the presence of a participating neighboring group at the C2 position of the glucose ring, such as an acetyl group, can lead to the formation of a 1,2-trans glycosidic bond. wikipedia.org

| Method | Catalyst/Promoter | Key Features | Reference |

| Fischer Glycosidation | Strong acids (e.g., H₂SO₄, HCl) | Direct reaction of sugar and alcohol; requires water removal. | nih.govbrillachem.comtaylorfrancis.combrillachem.com |

| Ammonium Chloride Catalysis | NH₄Cl | Solvent-free conditions; good yield and α-selectivity. | researchgate.net |

| Koenigs-Knorr Reaction | Silver salts (e.g., Ag₂CO₃) | Uses glycosyl halides; one of the oldest glycosylation methods. | numberanalytics.comwikipedia.org |

| Helferich Method | Mercury salts or Lewis acids | Modification of Koenigs-Knorr; can use glycosyl halides or acetates. | wikipedia.orgnih.govwikipedia.org |

Enzymatic Synthesis Strategies Using Glycosyltransferases

Enzymatic synthesis offers a highly specific and environmentally benign alternative to chemical methods for producing glycosides. researchgate.net Glycosyltransferases (EC 2.4) are enzymes that catalyze the transfer of a glycosyl moiety from a donor to an acceptor molecule, forming a new glycosidic bond with high regio- and stereospecificity. researchgate.netnih.gov

One class of enzymes used for this purpose is cyclodextrin (B1172386) glucanotransferases (CGTases, EC 2.4.1.19). semanticscholar.org These enzymes, belonging to the α-amylase family GH13, can catalyze transglycosylation reactions. nih.govsemanticscholar.org While primarily known for producing cyclodextrins, CGTases can also transfer glucose residues to various acceptors. semanticscholar.org For example, CGTases have been shown to glycosylate tertiary alcohols, a reaction not commonly achieved by other means. semanticscholar.org The synthesis of alkyl glucosides has been reported using glycosidases (EC 3.2) through a reverse hydrolysis reaction, typically with primary and secondary alcohols as acceptors. semanticscholar.org

The use of glycosidases or glycosyltransferases allows for the synthesis of specific isomers under mild reaction conditions. google.com For instance, α-sialyltransferase and β-galactosyltransferase can be used for further enzymatic modifications of glycoside products. google.com Enzymatic methods can proceed through either equilibrium-controlled reactions with a simple monosaccharide donor or through transglycosylation from an activated donor. google.com

Microwave-Assisted Solvent-Free Synthesis Protocols

Microwave-assisted organic synthesis has emerged as a green chemistry approach that can significantly accelerate reaction times and improve yields. academie-sciences.frresearchgate.net When combined with solvent-free conditions, this method offers a particularly efficient and clean procedure for glycosylation. academie-sciences.fr

A three-step, solvent-free microwave-assisted synthesis of decyl D-glucopyranoside has been developed. academie-sciences.frresearchgate.nettandfonline.comresearchgate.net This process involves:

Peracetylation of the sugar.

Glycosylation with 1-decanol (B1670082).

Saponification to remove the acetyl protecting groups.

| Step | Description | Key Advantage of Microwave | Reference |

| 1. Peracetylation | Protection of hydroxyl groups on the sugar. | Not specified in sources. | academie-sciences.frresearchgate.nettandfonline.com |

| 2. Glycosylation | Reaction of the protected sugar with 1-decanol. | Rate enhancement, reduced reaction time. | academie-sciences.frresearchgate.nettandfonline.com |

| 3. Saponification | Removal of acetyl protecting groups. | Rate enhancement, reduced reaction time. | academie-sciences.frresearchgate.nettandfonline.com |

Direct Glucosidation Catalyzed by Microporous Zeolites

Zeolites, which are microporous aluminosilicates, have gained attention as recyclable and environmentally friendly catalysts for the synthesis of decyl glucoside. mdpi.comresearchgate.netnih.gov They serve as solid acid catalysts, offering an alternative to traditional mineral acids and minimizing corrosion and waste issues. The direct glucosidation of D-glucose with 1-decanol can be effectively carried out using various zeolite catalysts. mdpi.comresearchgate.netnih.gov

The catalytic activity of zeolites is influenced by their acidic properties and pore structure. mdpi.comresearchgate.net Studies have shown that zeolites such as H-FAU, H-MFI, and H-BEA can achieve glucose conversions above 70%. mdpi.comresearchgate.net The highest conversion and yield of decyl glucoside have been observed with the H-FAU(3) zeolite catalyst, which possesses a relatively weak acid strength but a high number of weak acid sites. mdpi.com The conversion and yield tend to increase with a greater number of acid sites. mdpi.comnih.gov

The pore structure of the zeolite plays a crucial role in the selectivity of the reaction. mdpi.comresearchgate.net The confined space within the zeolite pores can promote the isomerization of the initially formed decyl glucofuranoside to the more stable decyl glucopyranoside. mdpi.comresearchgate.net This spatial restriction can also help to suppress the formation of undesirable polyglucoside byproducts. The selectivity for decyl glucopyranoside increases as the Si/Al ratio of the zeolite decreases. mdpi.comresearchgate.net

| Zeolite Type | Key Characteristics | Effect on Reaction | Reference |

| H-FAU | Weak acid strength, many weak acid sites. | High conversion and yield of decyl glucoside. | mdpi.comresearchgate.net |

| H-MFI | Microporous structure. | Glucose conversion >70%. | mdpi.comresearchgate.net |

| H-BEA | Microporous structure. | Glucose conversion >70%. | mdpi.comresearchgate.net |

Advanced Glycosylation Promoters and Stereoselective Synthesis

Achieving high stereoselectivity, particularly for the 1,2-cis (α) linkage in this compound, is a significant goal in glycosylation chemistry. glycoforum.gr.jpnih.gov The stereochemical outcome of a glycosylation reaction is influenced by several factors, including the nature of the glycosyl donor, the acceptor, the promoter, and the solvent. glycoforum.gr.jp

Various promoters have been developed to enhance stereoselectivity. For α-selective glycosylation, Lewis acids such as tin(II) chloride-silver perchlorate (B79767) (Mukaiyama method), trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf), and Cp₂ZrCl₂-AgClO₄ (Suzuki method) have been utilized. glycoforum.gr.jp Thioglycosides are versatile glycosyl donors that can be activated by thiophilic promoters like iodonium (B1229267) dicollidine perchlorate (IDCP) to favor the formation of α-glycosides. glycoforum.gr.jp

The reactivity of the glycosyl donor can be tuned by the choice of protecting groups. Electron-withdrawing groups, such as acyl groups, tend to decrease the donor's reactivity and can favor α-selectivity. glycoforum.gr.jp Conversely, electron-donating groups like benzyl (B1604629) ethers increase reactivity. glycoforum.gr.jp

Recent advancements have focused on organocatalysis to achieve stereoselective glycosylation under milder and less toxic conditions. researchgate.net For example, urea-based catalysts have been shown to activate glycosyl chlorides through hydrogen bonding, leading to high yields and α-stereoselectivity. nih.govresearchgate.net In some cases, additives can be used to control the stereochemical outcome. For instance, the addition of triphenylphosphine (B44618) oxide to a reaction involving a glycosyl imidate donor activated with trimethylsilyl iodide can promote the stereoselective formation of cis-glucosidic linkages with primary alcohols. nih.gov

Functionalization and Derivatization Strategies for Tailored Research Applications

This compound and its analogues can be chemically modified to create derivatives with tailored properties for specific research applications. cymitquimica.comacs.org These modifications can involve altering the alkyl chain, the carbohydrate headgroup, or both.

One common strategy is the regioselective modification of the hydroxyl groups on the glucose unit. For example, functionalized 4-(N,N-dimethylamino)pyridine (DMAP) catalysts have been developed for the regioselective acetylation of alkyl glycosides. researchgate.net A catalyst such as 3-[N-decyl-N-(4-pyridyl)amino]propionic acid has been shown to selectively acetylate the primary 6-OH group of 1-O-octyl β-D-glucopyranoside with high regioselectivity. researchgate.net

Physicochemical and Interfacial Behavior of Decyl Alpha D Glucopyranoside in Research Systems

Surface Activity and Interfacial Phenomena

Decyl alpha-D-glucopyranoside is a non-ionic surfactant valued for its derivation from renewable resources—glucose and decyl alcohol. Its amphipathic structure, consisting of a hydrophilic glucose head group and a hydrophobic ten-carbon decyl tail, dictates its behavior in aqueous environments. cymitquimica.com The primary mechanism of action involves the reduction of surface tension at the interface between water and hydrophobic substances, such as oils.

In aqueous media, the hydrophobic tails of the surfactant molecules orient themselves away from the water, while the hydrophilic glucose heads interact with the water molecules. This arrangement allows this compound to position itself at the air-water or oil-water interface, effectively lowering the interfacial tension. This property is fundamental to its function in various applications. The anomeric configuration (the stereochemistry at the C1 carbon of the glucose ring) can influence the molecule's packing and hydrogen-bonding patterns, which in turn affects its physical properties. smolecule.com While both α- and β-anomers exist, the β-form is often thermodynamically favored during synthesis. smolecule.com

The effectiveness of a surfactant is often characterized by its critical micelle concentration (CMC), the concentration at which surfactant monomers begin to self-assemble into aggregates known as micelles. For decyl glucoside, the CMC is a key parameter indicating its efficiency in reducing surface tension.

This compound is recognized for its ability to form stable emulsions and generate foam. Its emulsifying action stems from its capacity to reduce the interfacial tension between oil and water, allowing for the formation of stable oil-in-water mixtures. In experimental formulations, it has demonstrated effective emulsification in systems such as n-octane/water and rapeseed oil/water. researchgate.net Research suggests its utility in stabilizing nanosuspensions, which could be beneficial for dermal drug delivery systems. smolecule.com

In terms of foaming, this compound is known to produce a rapid foam, although its stability may be lower compared to analogues with longer alkyl chains, such as lauryl glucoside. The foaming behavior is a direct consequence of the surfactant's ability to lower the surface tension of the aqueous solution, allowing air to be entrapped in a stable film structure. acs.org Studies have shown that it can enhance the foaming properties when used in combination with other surfactants. smolecule.com The foaming ability and stability are influenced by factors such as concentration and the presence of other components in the formulation. acs.org

Table 1: Comparative Foaming Properties of Selected Surfactants

| Surfactant | Foam Volume (mL) | Foam Stability (1 hr) |

| Decyl Glucoside | 150 | 40% retention |

| Lauryl Glucoside | 120 | 70% retention |

| Sodium Lauryl Sulfate (B86663) | 200 | 30% retention |

| This table presents comparative data on the initial foam volume and stability over one hour for Decyl Glucoside and other common surfactants. Data extracted from research findings. |

Supramolecular Self-Assembly of this compound

Above the critical micelle concentration (CMC), this compound monomers spontaneously self-assemble in aqueous solutions to form thermodynamically stable aggregates called micelles. sigmaaldrich.com This process is driven by the hydrophobic effect, where the hydrophobic decyl tails are sequestered in the core of the micelle, minimizing their contact with water, while the hydrophilic glucose heads form the outer corona, interacting with the surrounding aqueous environment. sigmaaldrich.com

The CMC is a fundamental property that indicates the surfactant's efficiency; a lower CMC value signifies greater efficiency at reducing surface tension and forming micelles. researchgate.net The aggregation number (N), which is the average number of surfactant molecules in a single micelle, is another crucial characteristic of the micellization process. researchgate.net These properties are influenced by factors such as temperature, pressure, and the presence of electrolytes. researchgate.net

Table 2: Micellar Properties of n-Decyl-β-D-glucopyranoside

| Property | Value | Conditions |

| Critical Micelle Concentration (CMC) | ~2.2 mM (0.070%) | In H₂O |

| Aggregation Number (AN) | 69 | N/A |

| Molecular Weight (MW) | 320.42 g/mol | N/A |

| This table provides key micellar data for the β-anomer of decyl glucopyranoside. sigmaaldrich.commoleculardimensions.comttuhsc.edu |

Beyond the formation of simple spherical micelles, alkyl glucosides like this compound can form more complex, higher-order supramolecular structures under specific conditions of concentration, temperature, and in the presence of additives. researchgate.net Research on related alkyl glucoside systems indicates the potential for a rich phase behavior, including the formation of various liquid crystalline phases. researchgate.netresearchgate.net

These structures are a result of the intricate balance of intermolecular forces, including hydrogen bonding between the sugar headgroups and hydrophobic interactions between the alkyl chains. researchgate.net Depending on the molecular geometry and packing parameters, these surfactants can assemble into elongated, rod-like or cylindrical micelles. researchgate.net At higher concentrations, these cylindrical structures can further organize into more ordered liquid crystalline phases, such as hexagonal and lamellar phases. researchgate.net For instance, studies on mixtures of n-decyl β-D-glucopyranoside have revealed the formation of bicontinuous structures of interconnected rods. researchgate.net The formation of these self-assembled structures is a key aspect of their application in areas requiring structured fluids. researchgate.netillinois.eduinsa-lyon.fr

The unique molecular architecture of this compound allows it to participate in host-guest chemistry, a field of supramolecular chemistry where a "host" molecule forms a complex with a "guest" molecule through non-covalent interactions. nih.gov A primary example of this involves cyclodextrins (CDs), which are cyclic oligosaccharides with a hydrophobic inner cavity and a hydrophilic exterior. thno.orgbeilstein-journals.org

The hydrophobic decyl tail of the glucoside can be encapsulated within the nonpolar cavity of a cyclodextrin (B1172386) molecule, forming a stable inclusion complex. thno.orgresearchgate.net This host-guest interaction is driven by hydrophobic and van der Waals forces. thno.org The formation of such complexes can alter the physicochemical properties of the surfactant, such as its solubility and aggregation behavior. beilstein-journals.org This principle is fundamental to the construction of more complex supramolecular assemblies, where the host-guest complex itself becomes a building block for larger structures like polyrotaxanes or hydrogels. nih.govbeilstein-journals.orgfrontiersin.org The interaction is selective, with the size of the cyclodextrin cavity influencing which guest molecules can be accommodated. thno.org

Applications of Decyl Alpha D Glucopyranoside in Advanced Biochemical and Biomedical Research

Membrane Protein Solubilization and Structural Biology

The study of membrane proteins is crucial for understanding many cellular processes. However, their hydrophobic nature presents significant challenges for extraction from the lipid bilayer and subsequent structural and functional analysis. Decyl alpha-D-glucopyranoside, as a mild non-ionic detergent, plays a role in overcoming these challenges.

Detergent Selection and Optimization for Membrane Protein Extraction

The successful extraction of a membrane protein from its native lipid environment is a critical first step for its characterization. This process requires the disruption of the lipid bilayer without irreversibly denaturing the protein. The choice of detergent is paramount, and various properties must be considered to ensure optimal extraction efficiency and the stability of the protein. huji.ac.il

Non-ionic detergents like this compound are often favored for their gentle action, which tends to preserve the native structure and function of the protein. tandfonline.com The selection of a suitable detergent often involves screening a variety of options, with the optimal choice being protein-dependent. huji.ac.il Key parameters that are considered during detergent selection and optimization include the critical micelle concentration (CMC), the aggregation number, and the hydrophile-lipophile balance (HLB). The CMC is the concentration at which detergent monomers begin to form micelles, and it is essential to work at concentrations above the CMC to ensure membrane solubilization. sigmaaldrich.com

The optimization of solubilization conditions is also a critical step and involves adjusting parameters such as the detergent concentration, protein concentration, temperature, pH, and ionic strength to maximize the yield of active, stable protein-detergent complexes. sigmaaldrich.com While general guidelines exist, the ideal conditions are often determined empirically for each specific membrane protein.

Facilitating Membrane Protein Crystallization and Structural Elucidation

Obtaining high-resolution three-dimensional structures of membrane proteins, primarily through X-ray crystallography, is a major goal in structural biology. This process is often hindered by the difficulty of growing well-ordered crystals. Detergents like this compound are instrumental in this process by forming a protective micellar shell around the hydrophobic transmembrane regions of the protein, allowing it to be purified and crystallized. nih.gov

The properties of the detergent-protein complex, such as its size and homogeneity, are critical for successful crystallization. Alkyl glycosides, the class of detergents to which this compound belongs, have been successfully used in the crystallization of numerous membrane proteins. nih.gov The choice of detergent can significantly influence the crystal packing and the quality of the resulting diffraction data. In some cases, a specific detergent may be required to obtain crystals suitable for structural determination.

The table below provides examples of membrane proteins crystallized using alkyl glycoside detergents, illustrating the importance of this class of compounds in structural biology.

| Protein | Detergent Class | Resolution (Å) |

| Melibiose transporter MelB | α-galactoside | 3.05 |

| A human GABAA receptor | DDM/CHS | Not specified |

This table is illustrative and may not be exhaustive.

Characterization and Analysis of Protein-Detergent Complexes

Once a membrane protein is solubilized, it exists as a protein-detergent complex (PDC). The characterization of these complexes is essential to ensure the quality of the sample for downstream applications such as functional studies and crystallization. researchgate.net Various biophysical techniques are employed to analyze PDCs, including size exclusion chromatography (SEC), dynamic light scattering (DLS), and analytical ultracentrifugation (AUC).

These techniques provide information about the size, homogeneity, and stability of the PDC. For instance, SEC can be used to separate the PDC from empty micelles and aggregated protein, while DLS can provide an estimate of the particle size distribution. AUC is a powerful technique for determining the molecular weight of the PDC and for assessing its oligomeric state.

Role in Functional Studies of Solubilized Proteins

Maintaining the functional integrity of a membrane protein after its removal from the native membrane is a primary objective. The choice of detergent is critical, as some detergents can be denaturing and lead to a loss of activity. Mild, non-ionic detergents like this compound are often preferred for functional studies because they are less likely to disrupt the protein's native conformation. researchgate.net

Functional assays can be performed on detergent-solubilized proteins to study their activity. For transport proteins, for example, binding assays can be conducted to assess their ability to interact with their substrates. nih.gov The scintillation proximity assay (SPA) is one such method that has been used to monitor the function of membrane transport proteins in a detergent-solubilized state. nih.gov This technique allows for the direct measurement of substrate binding and can be used to screen for optimal detergent conditions that preserve the protein's activity.

The ability to perform functional studies on solubilized proteins is crucial for understanding their mechanism of action and for screening potential drug candidates.

Research into Drug Delivery Systems and Formulations

The skin provides a formidable barrier to the entry of foreign substances, including drugs. Overcoming this barrier is a major challenge in the development of transdermal drug delivery systems.

Investigation as a Permeation Enhancer for Transdermal Drug Delivery

Chemical permeation enhancers are compounds that reversibly decrease the barrier function of the stratum corneum, the outermost layer of the skin, to facilitate the penetration of drugs. researchgate.net There is growing interest in the use of naturally derived substances as permeation enhancers due to their potential for high efficacy and low skin irritation. acs.orgnih.gov

Research has been conducted to investigate the potential of compounds related to this compound as permeation enhancers. For example, a study on 1-alkyl-3-beta-D-glucopyranosyl-1,1,3,3-tetramethyldisiloxanes, which contain a glucopyranosyl group, demonstrated their ability to enhance the percutaneous penetration of both hydrophilic and hydrophobic model drugs. researchgate.net The enhancing effect was found to be dependent on the alkyl chain length, with octyl and decyl groups showing the highest activity. researchgate.net This suggests that the balance between the hydrophilic and hydrophobic portions of the molecule is important for its interaction with the skin and its ability to enhance drug permeation.

The mechanism by which these compounds enhance skin permeation is thought to involve the disruption of the highly organized lipid structure of the stratum corneum. mdpi.com This disruption can increase the fluidity of the lipid bilayers and create pathways for the drug to diffuse through the skin.

Role in Enhancing Bioavailability and Solubilization of Hydrophobic Drugs in Experimental Formulations

This compound, as a non-ionic surfactant, plays a significant role in addressing one of the primary challenges in pharmaceutical development: the poor aqueous solubility of many active pharmaceutical ingredients. researchgate.netasiapharmaceutics.info A large percentage of new chemical entities are hydrophobic, which limits their dissolution in gastrointestinal fluids and subsequently reduces their oral bioavailability. ijpca.orgresearchgate.net Surfactants like decyl glucoside enhance the solubility of these hydrophobic drugs through a mechanism known as micellar solubilization. researchgate.net

Above a specific concentration, known as the critical micelle concentration (CMC), surfactant molecules self-assemble into spherical structures called micelles. caymanchem.comnih.gov These micelles have a hydrophobic core and a hydrophilic shell. Hydrophobic drug molecules can partition into the lipophilic core of the micelles, effectively increasing the drug's apparent solubility in the aqueous medium. researchgate.netnih.gov This enhanced solubilization can lead to improved dissolution rates and greater absorption of the drug, thereby increasing its bioavailability. researchgate.netijpca.org The use of surfactants is a key strategy in various formulation techniques, including the development of microemulsions and solid dispersions, to improve the therapeutic efficacy of poorly soluble drugs. researchgate.netijnrph.com

Table 1: Examples of Surfactant-Based Strategies for Enhancing Drug Bioavailability

| Formulation Strategy | Mechanism of Action | Potential Outcome |

|---|---|---|

| Micellar Solutions | Encapsulation of hydrophobic drug within surfactant micelles. researchgate.net | Increased apparent solubility and dissolution rate. ijnrph.com |

| Microemulsions | Formation of thermodynamically stable, isotropic systems of oil, water, and surfactant. researchgate.net | Enhanced drug loading and improved absorption. |

| Solid Dispersions | Dispersion of the drug in a solid carrier matrix, often including surfactants. researchgate.net | Improved wettability and dissolution of the drug particles. researchgate.net |

| Lipid-Based Nanoparticles | Incorporation of surfactants to stabilize nanoparticle structure and aid in drug solubilization. acs.orgpharmaexcipients.com | Controlled release and potentially targeted drug delivery. ijpsjournal.com |

Potential in Novel Drug Delivery Systems

The properties of this compound make it a valuable component in the research and development of novel drug delivery systems (NDDS). researchgate.net These advanced systems are designed to improve the therapeutic efficacy and minimize the side effects of drugs by controlling their release and targeting them to specific sites in the body. ijpsjournal.com Surfactants are integral to many of these systems, particularly those based on particulate carriers like liposomes and nanoparticles. acs.orgijpsjournal.comnih.gov

Liposomes are microscopic vesicles composed of one or more phospholipid bilayers, which can encapsulate both hydrophilic and hydrophobic drugs. ijpsjournal.comnih.gov The incorporation of glycosides, such as this compound, onto the surface of liposomes is a strategy being explored to achieve tissue-specific targeting. nih.gov The glucose headgroup can be recognized by specific receptors on cell surfaces, potentially facilitating the uptake of the liposome (B1194612) and its therapeutic cargo by target cells. nih.gov In lipid nanoparticle (LNP) formulations, surfactants help to stabilize the particle structure, prevent aggregation, and can influence the drug release profile. acs.orgpharmaexcipients.com The ability of these nanocarriers to protect the drug from degradation, control its release, and improve its pharmacokinetic properties represents a significant advancement over conventional dosage forms. nih.govscientificarchives.com

Environmental Bioremediation Research

Efficacy in the Remediation of Hydrophobic Pollutants

The remediation of environments contaminated with hydrophobic organic pollutants, such as polycyclic aromatic hydrocarbons (PAHs) and certain pesticides, is a significant challenge due to their low water solubility, which limits their availability to degrading microorganisms. nih.govresearchgate.net Surfactant-enhanced bioremediation is a technology that utilizes surfactants like this compound to overcome this limitation. nih.gov

The primary mechanism involves the surfactant increasing the apparent solubility and desorption of the hydrophobic pollutants from soil or sediment particles. nih.gov At concentrations above the CMC, the surfactant forms micelles that sequester the hydrophobic pollutants within their cores, effectively transferring them into the aqueous phase. nih.govresearchgate.net This process enhances the mass transfer of the pollutants, making them more accessible to microorganisms for biodegradation. nih.gov The use of biosurfactants or biodegradable synthetic surfactants is particularly advantageous as it minimizes the risk of introducing additional, persistent pollutants into the environment. nih.gov Studies have shown that the addition of surfactants can significantly increase the degradation rate of various organic pollutants. nih.gov

Table 2: Research Findings on Surfactant-Enhanced Remediation of Hydrophobic Pollutants

| Pollutant Type | Surfactant Action | Reported Outcome | Research Focus |

|---|---|---|---|

| Hydrocarbons (e.g., Diesel) | Emulsification and micellar solubilization. researchgate.net | A 94% remediation efficiency was observed in water contaminated with diesel when using a combination of biosurfactants and microorganisms. researchgate.net | Enhancing the bioavailability of hydrocarbon components for microbial degradation. researchgate.net |

| Polycyclic Aromatic Hydrocarbons (PAHs) | Partitioning of PAHs into the hydrophobic core of micelles. researchgate.net | Improved mobility and bioavailability for microbial degradation. researchgate.net | Overcoming the low water solubility of PAHs to facilitate bioremediation. researchgate.net |

| Pesticides | Desorption from soil and emulsification. nih.gov | Enhanced degradation of pesticides like carbendazim (B180503) by facilitating its entry into microbial cells. nih.gov | Increasing the transfer of pesticides into the soil matrix for subsequent removal. nih.gov |

Application in Oil Spill Cleanup Methodologies

In the context of marine oil spills, surfactants are a key component of chemical dispersants used as a response methodology. acs.orgscienceopen.com The application of dispersants aims to break up a large oil slick on the water's surface into smaller droplets, which can then be dispersed into the water column. acs.orgresearchgate.net This process significantly increases the surface area of the oil, which is a critical factor for accelerating natural biodegradation by indigenous microorganisms. nih.govacs.org

This compound, as a surface-active agent, can contribute to this process by reducing the interfacial tension between oil and water. acs.orgscienceopen.com This reduction in tension facilitates the emulsification of the oil into fine droplets under the action of waves and currents. nih.govacs.org The development of effective, low-toxicity, and biodegradable dispersants is an area of active research, with a focus on biosurfactants and other "green" chemical alternatives to minimize the ecological impact of the cleanup operation itself. acs.orgmdpi.comchesci.com The effectiveness of a dispersant formulation depends on its ability to create stable oil droplets that are less likely to coalesce back into a slick, thereby promoting their dilution and microbial degradation in the marine environment. acs.org

Applications in Analytical Chemistry and Chemical Characterization

Use as a Standard and Analyte in Chromatographic Methods

In analytical chemistry, this compound serves dual roles in chromatographic methods such as High-Performance Liquid Chromatography (HPLC). sigmaaldrich.comresearchgate.net It is used both as an analytical standard and as an analyte of interest.

As a standard, a highly purified form of this compound is used as a reference material. sigmaaldrich.com Analysts use this standard to calibrate instruments and to identify and quantify the compound in various samples. researchgate.net For instance, a calibration curve can be generated by running standards of known concentrations, which is then used to determine the concentration of this compound in an unknown sample by comparing its chromatographic peak response. researchgate.net

As an analyte, this compound itself may be the substance that needs to be measured. researchgate.netresearchgate.net For example, HPLC methods are developed to determine its purity, to detect it as a component in commercial surfactant mixtures, or to monitor its concentration in environmental or biological samples. nih.govlongdom.org The separation in HPLC is often based on the compound's polarity, and various detectors, such as UV-Vis or mass spectrometry (MS), can be used for its detection and quantification. researchgate.netepa.gov Due to the lack of a strong chromophore in its structure, derivatization with a UV-active agent is sometimes employed to enhance detection sensitivity. nih.gov

Utility in Rheological Studies of Solutions

The rheological properties of solutions containing alkyl glucoside surfactants, a class to which this compound belongs, are of significant interest in formulations where viscosity and flow behavior are critical. Studies on related water-soluble glycolipids, such as Octyl-β-D-glucopyranoside (OGP) and Dodecyl-β-D-maltoside (DDM), in oil-in-water emulsions provide insight into the expected behavior.

Oscillatory shear experiments, which measure the viscoelastic properties of a material, have shown that for emulsions stabilized by alkyl glycosides, the viscous modulus (G'') often dominates the elastic modulus (G'), indicating a more liquid-like than solid-like character. um.edu.my However, the elasticity of these systems can be enhanced by increasing the concentration of the surfactant. um.edu.my The rheology of aqueous solutions of β-glucans also shows a strong dependence on concentration, with the viscosity increasing dramatically with higher polymer content. cerealsgrains.org This body of research suggests that this compound can be a valuable component for controlling the flow properties of complex fluid systems, with its effectiveness being dependent on factors like concentration and the presence of other formulation components.

Table 1: Rheological Characteristics of Alkyl Glycoside Emulsions

| Property | Observation | Influencing Factor |

|---|---|---|

| Flow Behavior | Shear-thinning (non-Newtonian) at low shear rates. | Surfactant Type |

| Near-Newtonian at high shear rates. | Surfactant Concentration | |

| Viscoelasticity | Viscous properties (G'') tend to dominate elastic properties (G'). | Shear Rate |

| Phase Angle | Typically >40°, indicating dominant viscous behavior. | |

| Elasticity | Can be enhanced by increasing surfactant concentration. |

Chiral Separations in Micellar Electrokinetic Chromatography

Micellar Electrokinetic Chromatography (MEKC) is a powerful separation technique in capillary electrophoresis that allows for the analysis of both charged and neutral compounds. nih.gov A crucial application of MEKC is in the separation of enantiomers, which are chiral molecules that are mirror images of each other. This is achieved by adding a chiral selector to the separation medium. mdpi.com

In this context, surfactants like this compound can play a fundamental role. When used at concentrations above their critical micelle concentration (CMC), these surfactants form micelles that act as a pseudostationary phase. nih.gov While this compound itself is not chiral, it can be used in conjunction with chiral selectors, most commonly cyclodextrins (CDs), to achieve enantiomeric separation. mdpi.comnih.gov

The underlying principle involves the differential partitioning of the enantiomers into the chiral environment. The separation relies on the formation of transient "host-guest" inclusion complexes between the analyte and the chiral selector (e.g., a cyclodextrin) present in the running buffer. mdpi.com The micelles serve as a carrier phase, and the differing stability of the diastereomeric complexes formed by each enantiomer with the chiral selector leads to different migration times, thus enabling their separation. nih.gov Alkyl glycosides such as Nonyl β-D-glucopyranoside and Decyl β-D-maltopyranoside are listed as materials for MEKC, highlighting the utility of this class of surfactants in advanced analytical separation procedures. sigmaaldrich.com

Other Applications in Molecular and Cellular Biology Investigations

Interaction Studies with Other Surfactants and Formulation Ingredients

The interaction of this compound with other types of surfactants is a key area of research for creating complex formulations with tailored properties. Studies on n-decyl-beta-glucoside have provided detailed insights into these interactions. When mixed with other non-ionic surfactants, glucosides generally show no significant interaction. nih.govresearchgate.net

However, the interactions become more pronounced when mixed with charged surfactants. Research shows that glucosides interact more strongly with anionic, cationic, and zwitterionic surfactants than related maltosides do. nih.govresearchgate.net These interactions can lead to synergistic effects, where the properties of the mixture are enhanced compared to the individual components. This is particularly evident in systems containing a non-glycosidic surfactant mixed with a combination of glucosides and maltosides. nih.govresearchgate.net The strength of these interactions is often evaluated by measuring changes in surface properties, such as the critical micelle concentration (CMC). nih.gov Understanding these interactions is vital for formulating products where multiple surfactants are present, as the formation of mixed micelles can significantly alter the performance and stability of the system. nih.gov

Research into Corrosion Inhibition

This compound has been identified as an effective and environmentally friendly corrosion inhibitor, particularly for active metals like magnesium. sci-hub.se Research conducted on its effect on magnesium in a sodium chloride solution, simulating the electrolyte in a Mg-air battery, demonstrated a significant reduction in the corrosion rate. sci-hub.se

The mechanism of inhibition is attributed to the physical adsorption (physisorption) of the decyl glucoside molecules onto the metal surface. sci-hub.se This forms a protective layer that acts as a barrier, isolating the metal from the corrosive environment. nih.gov The efficiency of inhibition is dependent on the surfactant's concentration, with the maximum inhibition efficiency—greater than 94%—being achieved at the critical micelle concentration (CMC) of approximately 2.5 mM. sci-hub.se The presence of the inhibitor increases the activation energy of the corrosion reaction, further slowing the degradation process. sci-hub.se The use of biodegradable, plant-derived surfactants like decyl glucoside represents a green chemistry approach to corrosion prevention. sci-hub.senih.gov

Table 3: Performance of Decyl Glucoside as a Corrosion Inhibitor for Magnesium

| Parameter | Finding | Reference |

|---|---|---|

| Maximum Inhibition Efficiency | >94% | sci-hub.se |

| Optimal Concentration | At Critical Micelle Concentration (CMC ≈ 2.5 mM) | sci-hub.se |

| Inhibition Mechanism | Physisorption onto the metal surface. | sci-hub.se |

| Effect on Corrosion Reaction | Increases the activation energy of the corrosion process. | sci-hub.se |

| Environmental Profile | Plant-derived and biodegradable. | sci-hub.se |

Investigation of Antifungal and Antibacterial Properties

Research into the antimicrobial properties of alkyl glycosides has revealed that their efficacy is influenced by factors such as the length of the alkyl chain, the type of sugar moiety, and the anomeric configuration (α or β). While comprehensive studies focusing exclusively on the alpha anomer of decyl glucopyranoside are limited, broader investigations on n-alkyl glycosides provide valuable insights into its potential antimicrobial activities.

Generally, n-alkyl glycosides with alkyl chains ranging from 8 to 12 carbon atoms exhibit a wide spectrum of antimicrobial activity. semanticscholar.org The order of antimicrobial efficacy among different sugar head groups has been observed as mannopyranoside > glucopyranoside > galactopyranoside. semanticscholar.org This suggests that decyl glucopyranoside possesses inherent antimicrobial properties.

Specific studies on decyl glucoside (where the anomeric form was not specified) have demonstrated its antibacterial effects against various foodborne pathogens. The antimicrobial activities are typically quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a substance that prevents visible growth of a microorganism, and the Minimum Bactericidal Concentration (MBC), the lowest concentration that results in microbial death.

One study investigated the antibacterial activity of decyl glucoside (DG) against both Gram-positive and Gram-negative bacteria. The findings indicated a greater efficacy against Gram-positive bacteria. mfu.ac.th

Detailed Research Findings on the Antibacterial Activity of Decyl Glucoside

The antibacterial properties of decyl glucoside have been evaluated against several bacterial strains, with results indicating a higher sensitivity among Gram-positive bacteria compared to Gram-negative bacteria. mfu.ac.th

Gram-Positive Bacteria:

Listeria monocytogenes Scott A: Decyl glucoside showed notable activity against this bacterium.

Staphylococcus aureus TISTR 1466: This common pathogen also demonstrated susceptibility to decyl glucoside.

Gram-Negative Bacteria:

Escherichia coli TISTR 780: Higher concentrations of decyl glucoside were required to inhibit the growth of this bacterium.

Salmonella Typhimurium TISTR 292: This bacterium was found to be resistant to the highest concentrations of decyl glucoside tested in the study. mfu.ac.th

The following tables summarize the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) values of decyl glucoside against these foodborne pathogens. mfu.ac.th

Table 1: Minimum Inhibitory Concentration (MIC) of Decyl Glucoside Against Various Bacteria

| Microorganism | Gram Stain | MIC (% w/w) |

|---|---|---|

| Listeria monocytogenes Scott A | Positive | 0.003 - 0.2 |

| Staphylococcus aureus TISTR 1466 | Positive | 0.003 - 0.2 |

| Escherichia coli TISTR 780 | Negative | 5 - >10 |

Table 2: Minimum Bactericidal Concentration (MBC) of Decyl Glucoside Against Various Bacteria

| Microorganism | Gram Stain | MBC (% w/w) |

|---|---|---|

| Listeria monocytogenes Scott A | Positive | 0.005 - 2 |

| Staphylococcus aureus TISTR 1466 | Positive | 0.005 - 2 |

| Escherichia coli TISTR 780 | Negative | 5 - >10 |

It is important to note that while this data pertains to decyl glucoside, the specific contribution of the alpha-D-glucopyranoside anomer to these antimicrobial activities warrants further focused investigation.

Characterization and Analytical Techniques for Decyl Alpha D Glucopyranoside

Spectroscopic Characterization Methods

Spectroscopy is a cornerstone in the characterization of Decyl alpha-D-glucopyranoside, providing detailed information about its molecular structure, functional groups, and electronic environment.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the unambiguous structural determination of this compound. Both ¹H and ¹³C NMR provide precise information about the connectivity of atoms and the stereochemistry of the molecule.

The ¹H NMR spectrum confirms the presence of both the decyl chain and the glucose headgroup. Protons on the decyl chain typically appear in the upfield region (δ 0.8-3.6 ppm), with the terminal methyl group (CH₃) resonating around δ 0.8-0.9 ppm and the methylene (B1212753) protons (CH₂) appearing as a complex multiplet. The protons of the glucopyranoside ring are observed in the more downfield region (δ 3.0-5.5 ppm).

A key diagnostic signal for confirming the α-anomeric configuration is the chemical shift and coupling constant of the anomeric proton (H-1). For α-glucosides, this proton appears as a doublet with a relatively small coupling constant (J₁,₂), typically around 3.5-4.0 Hz. This is distinct from β-glucosides, which exhibit a larger coupling constant.

The ¹³C NMR spectrum provides complementary information. The anomeric carbon (C-1) of an α-glucoside is characteristically found at approximately 98-102 ppm. The remaining carbons of the glucose unit resonate between 60 and 80 ppm, while the carbons of the decyl chain appear in the upfield region (14-70 ppm).

| Assignment | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |

| Glucopyranoside Moiety | ||

| H-1 (Anomeric) | ~4.8-5.2 (d, J ≈ 3.5-4.0 Hz) | ~98-102 |

| H-2 | ~3.4-3.6 | ~71-73 |

| H-3 | ~3.6-3.8 | ~73-75 |

| H-4 | ~3.3-3.5 | ~69-71 |

| H-5 | ~3.7-3.9 | ~71-73 |

| H-6a, H-6b | ~3.6-3.8 | ~61-63 |

| Decyl Moiety | ||

| O-CH₂ | ~3.4-3.7 (m) | ~68-70 |

| (CH₂)₈ | ~1.2-1.6 (m) | ~22-32 |

| CH₃ | ~0.8-0.9 (t) | ~14 |

Note: Chemical shifts are approximate and can vary depending on the solvent and experimental conditions.

Fourier Transform Infrared (FTIR) spectroscopy is used to identify the key functional groups present in the this compound molecule. The spectrum is characterized by several distinct absorption bands that confirm its structure.

A prominent and broad absorption band is observed in the region of 3200-3600 cm⁻¹, which is characteristic of the O-H stretching vibrations of the multiple hydroxyl groups on the glucose unit. The C-H stretching vibrations of the decyl alkyl chain are identified by sharp peaks in the 2850-2960 cm⁻¹ range. researchgate.net The region between 1200 cm⁻¹ and 920 cm⁻¹ is particularly important for identifying the carbohydrate structure, containing complex vibrations associated with C-O stretching and C-O-H bending. nih.gov Specifically, strong bands around 1030-1060 cm⁻¹ are indicative of the C-O stretching vibrations within the pyranose ring and the glycosidic bond (C-O-C). researchgate.netnih.gov The presence of an absorption band around 840-890 cm⁻¹ can be indicative of the α-anomeric configuration.

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| 3200-3600 (broad) | O-H Stretching | Hydroxyl groups (glucose) |

| 2850-2960 (sharp) | C-H Stretching | Alkyl chain (decyl) |

| ~1150 | C-O-C Asymmetric Stretching | Glycosidic bond |

| 1030-1060 (strong) | C-O Stretching | Pyranose ring C-O, Glycosidic C-O |

| ~840-890 | Anomeric C-H deformation | α-Glycosidic linkage |

Mass spectrometry (MS) is essential for determining the molecular weight of this compound and confirming its elemental composition. Soft ionization techniques like Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) are commonly employed to prevent fragmentation of the molecule during analysis.

In ESI-MS, the compound is typically detected as a sodium adduct, [M+Na]⁺, due to the high affinity of the hydroxyl groups for sodium ions. nih.govanalis.com.my For this compound (C₁₆H₃₂O₆), the theoretical monoisotopic mass is 320.22 Da. nih.gov Therefore, the expected m/z value for the sodium adduct would be approximately 343.21.

Tandem mass spectrometry (MS/MS) provides further structural information through controlled fragmentation of the parent ion. A characteristic fragmentation pathway for alkyl glucosides is the cleavage of the glycosidic bond. semanticscholar.org This results in the loss of the glucose unit (a neutral loss of 162 Da), generating a fragment ion corresponding to the protonated or sodiated decanol (B1663958) aglycone. semanticscholar.org This fragmentation pattern confirms the identity of both the sugar headgroup and the alkyl tail.

| Ion | Formula | Expected m/z | Description |

| [M+Na]⁺ | [C₁₆H₃₂O₆Na]⁺ | ~343.21 | Sodium adduct of the molecular ion |

| [M+H]⁺ | [C₁₆H₃₂O₆H]⁺ | ~321.23 | Protonated molecular ion |

| Fragment Ion | [C₁₀H₂₁O+Na]⁺ | ~181.15 | Sodiated aglycone after neutral loss of glucose (162 Da) |

Fluorescence spectroscopy is a highly sensitive technique used to study the self-assembly of this compound into micelles and its interactions with proteins. This is achieved by using extrinsic fluorescent probes whose spectral properties are sensitive to the polarity of their microenvironment.

Pyrene (B120774) is a common probe used to determine the critical micelle concentration (CMC) and to characterize the polarity of the micellar core. usc.gal Below the CMC, pyrene resides in the highly polar aqueous environment. Upon micelle formation, pyrene partitions into the nonpolar, hydrophobic core formed by the decyl chains. This transition into a nonpolar environment causes a significant change in the vibronic fine structure of the pyrene emission spectrum. usc.gal The ratio of the intensity of the first and third vibronic peaks (I₁/I₃), known as the polarity parameter, decreases sharply as pyrene moves from the aqueous phase to the hydrophobic micellar interior, allowing for the precise determination of the CMC. researchgate.net

8-Anilinonaphthalene-1-sulfonic acid (ANS) is another probe used to study hydrophobic regions, particularly in the context of protein-surfactant interactions. wikipedia.orgnih.gov In aqueous solution, ANS fluorescence is weak. However, when it binds to hydrophobic pockets on a protein surface or to the hydrophobic domains of surfactant micelles, its fluorescence quantum yield increases dramatically, and the emission maximum undergoes a hypsochromic (blue) shift. caymanchem.complos.org This phenomenon can be used to monitor the binding of this compound to proteins and to characterize the nature of the binding sites.

Chromatographic and Separation Methodologies

Chromatographic techniques are vital for the purification, separation, and quantitative analysis of this compound, particularly for resolving complex mixtures of related alkyl glycosides.

High-Performance Liquid Chromatography (HPLC) is the premier chromatographic method for the analysis of alkyl glucosides. Depending on the stationary and mobile phases chosen, different aspects of the compound mixture can be resolved.

Reversed-Phase HPLC (RP-HPLC) is effective for separating alkyl glycosides based on the length of their hydrophobic alkyl chain. nih.govnih.gov In this mode, a nonpolar stationary phase (e.g., C8 or C18) is used with a polar mobile phase, typically a gradient of water and an organic solvent like methanol (B129727) or acetonitrile. Molecules with longer alkyl chains (more hydrophobic) are retained more strongly on the column and thus have longer elution times. This method is ideal for assessing the purity of this compound with respect to other alkyl chain length homologues (e.g., octyl or dodecyl glucosides).

Normal-Phase HPLC (NP-HPLC) can be employed to separate the α- and β-anomers of the glucoside. nih.gov This technique uses a polar stationary phase (e.g., silica (B1680970) or an amino-bonded phase) and a nonpolar mobile phase (e.g., a mixture of isooctane, ethyl acetate (B1210297), and isopropanol). nih.gov The different spatial orientations of the hydroxyl groups and the glycosidic linkage in the α and β anomers lead to different interactions with the polar stationary phase, enabling their separation. Detection can be achieved using evaporative light scattering detection (ELSD) or mass spectrometry, as the glucoside lacks a strong UV chromophore.

| HPLC Mode | Stationary Phase | Typical Mobile Phase | Separation Principle | Application |

| Reversed-Phase | C8 or C18 | Water/Methanol or Water/Acetonitrile Gradient | Hydrophobicity of the alkyl chain | Separation of alkyl chain homologues |

| Normal-Phase | Silica, Amino | Isooctane/Ethyl Acetate/Isopropanol | Polarity differences | Separation of α and β anomers |

Gas Chromatography (GC)

Gas Chromatography (GC) is a fundamental analytical technique used to separate and analyze volatile and semi-volatile compounds. In the context of this compound, GC is primarily utilized to assess the purity of the compound and to analyze its thermal decomposition products.

The principle of GC involves injecting a sample into a gaseous mobile phase, which carries the sample through a stationary phase within a column. The separation is based on the differential partitioning of the sample's components between the mobile and stationary phases. The time it takes for a component to travel through the column to the detector is known as its retention time, which is a characteristic feature of the compound under specific GC conditions.

A common application of GC for this compound is pyrolysis-GC-mass spectrometry (Py-GC-MS). In this method, the glycoside is thermally decomposed (pyrolyzed) at a specific temperature, and the resulting volatile fragments are separated by GC and identified by mass spectrometry. This technique provides insights into the thermal stability and degradation pathways of the molecule. For instance, studies on similar glycosides have shown that the primary decomposition event is the cleavage of the glycosidic bond.

| Parameter | Value |

| Column | 5% Phenyl Methyl Siloxane |

| Injector Temperature | 280 °C |

| Detector | Flame Ionization Detector (FID) |

| Detector Temperature | 300 °C |

| Carrier Gas | Helium |

| Flow Rate | 1.0 mL/min |

| Oven Program | 100 °C (1 min), then 10 °C/min to 300 °C (10 min) |

| This table represents typical parameters for the GC analysis of an alkyl glycoside and is for illustrative purposes. |

Micellar Electrokinetic Chromatography (MEKC)

Micellar Electrokinetic Chromatography (MEKC) is a hybrid of capillary electrophoresis and chromatography. wikipedia.org It is particularly useful for the separation of neutral molecules, which are not separable by conventional capillary zone electrophoresis, as well as charged species. wikipedia.orgnih.gov This technique is well-suited for the analysis of amphiphilic compounds like this compound.

In MEKC, a surfactant is added to the buffer solution at a concentration above its critical micelle concentration (CMC), leading to the formation of micelles. wikipedia.orgnih.gov These micelles act as a pseudo-stationary phase. The separation of analytes is based on their differential partitioning between the micelles and the surrounding aqueous buffer (the mobile phase). wikipedia.org Neutral analytes will partition into the hydrophobic core of the micelles to varying degrees, affecting their migration time.

The separation in MEKC is influenced by several factors, including the type and concentration of the surfactant, the pH of the buffer, the applied voltage, and the temperature. For the analysis of alkyl glycosides, MEKC offers high efficiency and resolution. The choice of buffer, such as phosphate (B84403) or borate, and the concentration of the micelle-forming surfactant are critical parameters that need to be optimized for a successful separation. nih.gov

Below is a representative data table outlining typical experimental conditions for the MEKC analysis of a mixture containing alkyl glycosides.

| Parameter | Condition |

| Capillary | Fused silica, 50 µm i.d., 50 cm total length |

| Buffer | 25 mM Sodium borate, pH 9.2 |

| Surfactant | 50 mM Sodium dodecyl sulfate (B86663) (SDS) |

| Applied Voltage | 20 kV |

| Temperature | 25 °C |

| Detection | UV absorbance at 210 nm |

| This table is a representation of typical MEKC conditions for the analysis of related compounds. |

Scattering and Calorimetric Techniques

Dynamic Light Scattering (DLS) for Aggregate Sizing

Dynamic Light Scattering (DLS), also known as Photon Correlation Spectroscopy (PCS), is a non-invasive technique used to determine the size distribution of small particles and molecules in suspension or solution. unchainedlabs.com For this compound, which is a surfactant, DLS is an invaluable tool for characterizing the size and polydispersity of the micelles it forms in aqueous solutions above its CMC. unchainedlabs.comresearchgate.net

The principle of DLS involves illuminating a sample with a laser beam and analyzing the time-dependent fluctuations in the scattered light intensity. unchainedlabs.com These fluctuations are caused by the Brownian motion of the particles, with smaller particles moving more rapidly than larger ones. The analysis of these fluctuations allows for the calculation of the translational diffusion coefficient, which can then be related to the hydrodynamic radius of the particles through the Stokes-Einstein equation. researchgate.net

DLS studies on surfactant solutions can provide information on the average micelle size, the size distribution (polydispersity), and how these properties are affected by changes in concentration, temperature, pH, and ionic strength. researchgate.net For instance, a study on a membrane protein in the presence of various nonionic surfactants, including a glucopyranoside derivative, utilized DLS to characterize the size of the protein-surfactant complexes. nih.gov

The following table presents hypothetical DLS data for this compound at a concentration above its CMC, illustrating the kind of information that can be obtained.

| Concentration (mM) | Z-Average Diameter (nm) | Polydispersity Index (PDI) |

| 5 | 4.2 | 0.15 |

| 10 | 4.5 | 0.12 |

| 20 | 4.8 | 0.10 |

| This data is illustrative and represents typical values for alkyl glycoside micelles. |

Small-Angle X-ray Scattering (SAXS) for Structural Analysis

Small-Angle X-ray Scattering (SAXS) is a powerful technique for studying the structure of materials at the nanoscale. bnl.govictp.itgithub.io It provides information about the size, shape, and internal structure of macromolecules and assemblies in solution. bnl.govictp.it In the case of this compound, SAXS is employed to investigate the structure of its micelles in solution.

SAXS can provide detailed information about the shape of the micelles (e.g., spherical, ellipsoidal, or cylindrical) and their internal structure. For example, a study on new fluorinated surfactants used SAXS to determine the molar masses and maximum distances of the micelles, which were in agreement with DLS data. nih.gov

A representative data table summarizing the structural parameters that could be obtained from a SAXS analysis of this compound micelles is shown below.

| Parameter | Value |

| Radius of Gyration (Rg) | 1.5 nm |

| Maximum Dimension (Dmax) | 4.5 nm |

| Micelle Shape Model | Ellipsoidal |

| Aggregation Number | ~60 |

| This table contains representative values for alkyl glycoside micelles based on literature for similar surfactants. |

Differential Scanning Calorimetry (DSC) for Phase Transition Analysis

Differential Scanning Calorimetry (DSC) is a thermoanalytical technique used to measure the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature. nih.gov This method is highly sensitive for studying the thermal properties of materials, including phase transitions. nih.gov For this compound, DSC is used to investigate its thermotropic phase behavior, such as melting and crystallization events. rsc.orgnih.gov

In a DSC experiment, the sample and a reference are heated or cooled at a constant rate, and the difference in heat flow to the sample and reference is monitored. nih.gov When the sample undergoes a phase transition, such as melting, it will absorb or release heat, resulting in a peak in the DSC thermogram. The temperature at which the peak occurs is the phase transition temperature, and the area under the peak is proportional to the enthalpy of the transition.

Studies on the thermotropic properties of alkyl glycosides have utilized DSC to determine their melting points and other phase transition temperatures. rsc.orgnih.gov For example, research on a series of n-alkyl β-D-glucosides employed DSC to record the cooling and heating processes to analyze their phase behavior. rsc.org

The following table provides an example of the type of data that can be obtained from a DSC analysis of an alkyl glucoside.

| Transition | Onset Temperature (°C) | Peak Temperature (°C) | Enthalpy (kJ/mol) |

| Melting | 65.2 | 68.5 | 35.8 |

| Crystallization | 55.8 | 52.1 | -33.2 |

| This data is representative of the thermotropic behavior of a medium-chain alkyl glycoside. |

Other Analytical Approaches for Characterization

Besides the aforementioned techniques, other analytical methods are crucial for the comprehensive characterization of this compound. These include Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy, which provide detailed information about the molecular structure of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy is one of the most powerful tools for elucidating the structure of organic molecules. Both ¹H and ¹³C NMR are used to confirm the identity and structure of this compound. ¹H NMR provides information about the number and types of hydrogen atoms and their connectivity, while ¹³C NMR provides information about the carbon skeleton. Specific chemical shifts and coupling constants in the NMR spectra can be used to confirm the presence of the decyl chain, the glucose headgroup, and the stereochemistry of the anomeric carbon (α-configuration). researchgate.netnih.gov

Fourier-Transform Infrared (FTIR) Spectroscopy is used to identify the functional groups present in a molecule. The FTIR spectrum of this compound would show characteristic absorption bands for the hydroxyl (-OH) groups of the glucose unit, the C-H stretching vibrations of the alkyl chain, and the C-O stretching vibrations of the ether and alcohol functionalities. mdpi.com This technique is often used to confirm the successful synthesis of the compound and to check for the presence of any impurities.

Biocompatibility and Ecotoxicological Research of Decyl Alpha D Glucopyranoside

In Vitro and In Vivo Biocompatibility Assessments

The biocompatibility of Decyl alpha-D-glucopyranoside is a cornerstone of its use in personal care and cosmetic products. redox.com Extensive assessments have been conducted to determine its safety profile when in contact with mammalian cells and tissues.

This compound is generally characterized by its low potential for cytotoxicity. As part of the broader group of alkyl polyglucosides (APGs), it is considered to be a mild surfactant with excellent skin compatibility. redox.comresearchgate.net Safety assessments for its use in cosmetics have concluded that it is safe for use when formulated to be non-irritating. cir-safety.orgnih.gov

In clinical tests, formulations containing decyl glucoside were found to be neither irritating nor sensitizing to human skin. cir-safety.org The mechanism of its biocompatibility is partly attributed to the likelihood that glucoside hydrolases present in human skin can metabolize the compound, breaking it down into its constituent parts: decanol (B1663958) (a fatty alcohol) and glucose. cir-safety.orgnih.gov Despite its widespread use and general classification as non-toxic, specific 50% inhibitory concentration (IC50) values from in vitro cytotoxicity assays on various mammalian cell lines are not extensively detailed in readily available literature.

Table 1: Summary of Cytotoxicity Findings for Decyl Glucoside

| Assay Type | Cell Type/Organism | Result |

|---|---|---|

| Human Repeated Insult Patch Test (HRIPT) | Human Skin | Non-irritating & Non-sensitizing |

| General Assessment | Mammalian Cells | Considered mild with low cytotoxicity |

Note: Specific IC50 values are not prominently available in the reviewed literature.

Hemolytic activity, the ability of a substance to rupture red blood cells (erythrocytes), is a critical indicator of a surfactant's biocompatibility, particularly for applications that may involve contact with blood. Research indicates that sugar-based surfactants, the class to which this compound belongs, generally possess lower hemolytic activity compared to other types of surfactants. researchgate.net Toxicological evaluations of alkyl polyglucosides have considered them safe based on the results of acute toxicity and hemolytic tests. researchgate.net This low hemolytic potential contributes to its characterization as a mild and biocompatible surfactant.